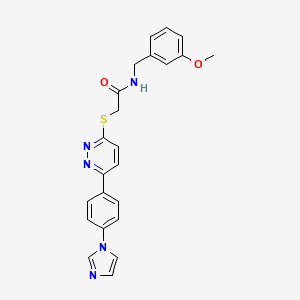

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-(1H-imidazol-1-yl)phenyl group via a thioether bond. The acetamide moiety is substituted with a 3-methoxybenzyl group, which contributes to its unique electronic and steric properties. Pyridazine and imidazole rings are known for their roles in medicinal chemistry, particularly in targeting enzymes and receptors due to their hydrogen-bonding capabilities and aromatic interactions .

Properties

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-4-2-3-17(13-20)14-25-22(29)15-31-23-10-9-21(26-27-23)18-5-7-19(8-6-18)28-12-11-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNIMYAABZZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-imidazol-1-ylbenzaldehyde with 3-hydrazinylpyridazine to form an intermediate, which is then reacted with 3-methoxybenzylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The overall reaction can be summarized as follows:

-

Formation of Intermediate :

-

Final Product Formation :

The biological activity of this compound is attributed to its structural features, particularly the imidazole and pyridazine rings. These rings are known to interact with various biological targets, including enzymes and receptors, thereby modulating critical biological pathways.

- Binding Properties : The imidazole ring can coordinate with metal ions or bind to enzyme active sites, while the pyridazine moiety may interact with nucleic acids or proteins.

- Cell Membrane Permeability : The N-(3-methoxybenzyl) group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.

Biological Activity

Research has shown that this compound exhibits several significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent activity.

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 2.5 |

Antitumor Activity

Preliminary studies suggest potential antitumor effects, particularly in cell lines associated with breast cancer. The compound was tested in vitro against several cancer cell lines:

These results indicate that the compound may inhibit cell proliferation through apoptosis induction.

Case Studies

A recent study focused on evaluating the cytotoxic effects of this compound on human embryonic kidney cells (HEK293). The results indicated low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

Cytotoxicity Data

| Concentration (µM) | Viability (%) |

|---|---|

| 0.5 | 95 |

| 5 | 90 |

| 50 | 75 |

This data underscores the compound's selective toxicity towards cancer cells while sparing normal cells.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : These studies have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds range from to , indicating potent anticancer properties.

- Mechanism of Action : The mechanism is primarily through the induction of apoptosis in cancer cells, without causing cell cycle arrest. This suggests a potential pathway for therapeutic intervention in cancer treatment.

Anti-inflammatory Properties

Compounds with similar structures have shown promise in anti-inflammatory applications:

- Inflammatory Mediators : The compound inhibits key inflammatory pathways and mediators, suggesting its potential use in treating diseases characterized by inflammation.

Antimicrobial Activity

The compound may possess antimicrobial properties:

- Bacterial Strains : Related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in combating infections.

Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

- Anticancer Studies : A notable study synthesized related imidazo-thiadiazole hybrids, demonstrating promising anticancer activities with EC50 values comparable to those observed for this compound.

- Anti-inflammatory Research : Another investigation highlighted the efficacy of similar pyridazinone derivatives in inhibiting tumor growth across multiple cancer cell lines, further supporting the potential of these compounds in therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.39 | Induces apoptosis |

| Anticancer | HCT116 (Colon Cancer) | 8 | Induces apoptosis |

| Anti-inflammatory | Inflammatory Mediators | N/A | Inhibition of pathways |

| Antimicrobial | Various Bacterial Strains | N/A | Disruption of growth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, synthetic routes, and physicochemical properties.

Structural Analogues from Evidence

Compound 9f

- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide

- Key Differences: Replaces pyridazine with a benzimidazole-triazole-thiazole scaffold. Contains a phenoxymethyl linker instead of a thioether.

- Physicochemical Data :

Compound 9c

- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

- Key Differences :

Patent Derivatives (e.g., N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)

- Key Differences: Replaces pyridazine with a quinoline core. Incorporates indole and piperidine moieties, likely altering receptor-binding profiles .

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Limitations

- Structural Flexibility : The pyridazine-thioacetamide scaffold offers tunable electronic properties via substituent variation, but synthetic complexity increases with additional heterocycles .

- Limitations: No direct biological data for the target compound exist in the evidence; predictions rely on structural analogs.

Q & A

Q. How to validate target specificity in complex biological matrices?

- Methodology :

- Chemical proteomics (e.g., affinity pulldown with biotinylated probes).

- CRISPR/Cas9 knockout models to confirm on-target effects.

- SPR-based competition assays against related enzymes/receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.